molecular formula Pd B051930 Palladium CAS No. 7440-05-3

Palladium

Cat. No.: B051930
CAS No.: 7440-05-3
M. Wt: 106.4 g/mol
InChI Key: KDLHZDBZIXYQEI-UHFFFAOYSA-N
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Description

Palladium is a chemical element with the symbol Pd and atomic number 46. It is a rare, lustrous silvery-white metal discovered in 1803 by the English chemist William Hyde Wollaston. Named after the asteroid Pallas, this compound is part of the platinum group metals, which also includes platinum, rhodium, ruthenium, iridium, and osmium. This compound is the least dense and has the lowest melting point among these metals. It is highly valued for its catalytic properties and is widely used in various industrial applications, including catalytic converters, electronics, and hydrogen purification .

Mechanism of Action

Target of Action

Palladium (Pd) is a key component of many catalysts . It is primarily targeted in the automotive sector, which accounts for over 80% of its demand . Pd is used in the production of catalytic converters that reduce harmful emissions from vehicles . In the biomedical field, Pd nanoparticles (Pd NPs) have shown significant potential for the development of antimicrobials, wound healing, antioxidant, and anticancer therapies .

Mode of Action

Pd interacts with its targets primarily through catalysis. Pd NPs are synthesized using various chemical and physical methods . In the pharmaceutical industry, Pd-catalyzed cross-coupling reactions are used extensively .

Biochemical Pathways

Pd NPs have been categorized based on their mode of action, i.e., adsorption, extraction/precipitation, and crystallization . These NPs have a significant impact on various biochemical pathways. For instance, they have been used in the hydrogenation of (un)saturated organic compounds . In the biomedical field, Pd NPs have shown to induce apoptosis in cancer cells, leading to significant morphological changes such as nuclear shrinkage and chromatin condensation .

Pharmacokinetics

The pharmacokinetics of Pd, particularly in the form of Pd NPs, is an area of ongoing research. Preliminary studies suggest that Pd in serum exhibits biphasic kinetics with a terminal half-life of 20.7 hours, while the free Pd in serum ultrafiltrate showed a higher terminal half-life than platinum (35.5 versus 31.5 hours) . Comprehensive pharmacokinetic data, including absorption, distribution, metabolism, and excretion (adme) properties, are still needed for a better understanding of how the body interacts with pd nps .

Result of Action

The result of Pd’s action is primarily seen in its catalytic applications. In the automotive industry, Pd-based catalytic converters help reduce harmful emissions . In the biomedical field, Pd NPs have shown promising in vitro activity against several therapy-resistant cancers . They induce apoptosis in cancer cells, leading to significant morphological changes .

Action Environment

The action, efficacy, and stability of Pd are influenced by various environmental factors. For instance, the synthesis of Pd NPs involves maintaining high temperatures and/or pressure . In the automotive industry, the demand for Pd is influenced by emission regulations and electric vehicle sales . Furthermore, manufacturers are restructuring their supply chains to decrease their reliance on Russia, which accounts for over 40% of global Pd supply .

Preparation Methods

Synthetic Routes and Reaction Conditions: Palladium compounds can be synthesized through various methods, including:

    Electrochemical Deposition: This method involves the reduction of this compound ions in an electrolytic solution to form this compound metal on an electrode surface.

    Sonochemical Preparation: This technique uses ultrasonic waves to induce chemical reactions, leading to the formation of this compound nanoparticles.

    Supercritical Fluid Nucleation: In this method, supercritical fluids are used to nucleate and grow this compound particles.

    Wet Chemical Methods: These include the sol-gel method and reduction by alcohols or other reductants.

Industrial Production Methods: this compound is primarily obtained as a by-product of nickel and copper refining. The major producers of this compound include Russia, South Africa, Canada, and the United States. The metal is extracted from ore deposits and then purified through a series of chemical processes, including dissolution in acids and precipitation .

Chemical Reactions Analysis

Palladium undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound(II) oxide (PdO) and this compound(IV) oxide (PdO2).

    Reduction: this compound(II) compounds can be reduced to this compound metal using reducing agents such as hydrazine.

    Substitution: this compound compounds can undergo substitution reactions, where ligands in this compound complexes are replaced by other ligands.

    Cross-Coupling Reactions: this compound-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are widely used in organic synthesis. .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Palladium’s unique properties and versatility make it an invaluable compound in various scientific and industrial fields.

Properties

IUPAC Name

palladium
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InChI

InChI=1S/Pd
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InChI Key

KDLHZDBZIXYQEI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

[Pd]
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Molecular Formula

Pd
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DSSTOX Substance ID

DTXSID4064680
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Molecular Weight

106.42 g/mol
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Physical Description

Dry Powder, Liquid, Other Solid; Dry Powder, Other Solid; Pellets or Large Crystals, Other Solid, Steel-white metal that does not tarnish in air; Oxidation states: 2+ and 4+; [Nordberg, p. 1113], Solid
Record name Palladium
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Boiling Point

2963 °C
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Solubility

Soluble in aqua regia and fused alkalies; insoluble in organic acids
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Density

12.02 g/cu cm
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Vapor Pressure

3.47 Pa (0.0260 mm Hg) at 1552 °C
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Color/Form

Silver-white, ductile metal, Steel white, Silver-white metal; cubic

CAS No.

7440-05-3
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Melting Point

1554.9 °C
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Record name Palladium
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Synthesis routes and methods I

Procedure details

Palladium black is prepared from 13 g of palladium chloride in the manner described in Example 1. A solution of 30.0 g of diethyl phosphate and 2R,3S 3',4',5,7-tetrabenzyloxy-flavan-3-yl phosphate in 1.3 l of ethyl acetate are added. The hydrogenation is carried out for 3 hours and 3.9 l of hydrogen are consumed. The palladium is filtered off and washed twice with 200 ml of ethyl acetate. The combined solutions are evaporated to dryness. 750 ml of water are added to the residue and evaporated under reduced pressure to a volume of approximately 100 ml. This operation is repeated twice then the product is lyophilised. Diethyl phosphate and 2R,3S 3',4',5,7-tetrahydroxy-flavan-3-yl phosphate are obtained. Mp.: 121°-123°.
Name
palladium chloride
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
[Compound]
Name
2R,3S 3',4',5,7-tetrabenzyloxy-flavan-3-yl phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.3 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

For reasons which are not understood, it has been found that hydrogenation of crude terephthalic acid with a catalyst comprising palladium deposited upon and reacted with a porous activated carbonaceous support from an organic solution of palladium nitrate gives a better reduction of 4-carboxybenzaldehyde (4-CBA) with decreasing palladium content of the catalyst in the 0.1 (wt)% to 0.6 (wt)% range. Preferably, the catalyst should have less than 0.3 (wt)% palladium content. This is also an economic advantage because less palladium is needed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium nitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of the catalyst was prepared as follows: An oven-dried Wheaton vial equipped with a magnetic stir bar was charged with Pd(OAc)2 (5.60 mg, 0.025 mmol, 1.0 eq.) and 2-dicyclohexylphosphino-2′,4′,6′-tri-iso-propyl-1,1′-biphenyl (4c) (24.5 mg, 0.050 mmol, 2.0 eq.). Toluene (3.0 mL) was added and the vial was sealed with a PTFE-lined plastic cap. The resulting mixture was stirred at 23° C. for 1 h to yield a reddish Pd/4c catalyst solution (0.00833 N Pd in toluene).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.6 mg
Type
reactant
Reaction Step Two
Quantity
24.5 mg
Type
reactant
Reaction Step Two
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Name

Synthesis routes and methods IV

Procedure details

A solution of the catalyst was prepared as follows: A 20 mL Wheaton vial equipped with a magnetic stir bar was charged with Pd(OAc)2 (5.60 mg, 0.025 mmol, 1.0 eq.) and 2-dicyclohexylphosphino-2′,6′-dimethoxy-1,1′-biphenyl (4d) (20.5 mg, 0.050 mmol, 2.0 eq.). Toluene (3.00 mL) was added and the vial was sealed with a PTFE-lined plastic cap. The resulting mixture was stirred at 23° C. for 45 min. resulting in a yellow Pd/4d catalyst solution (0.00833 N Pd in toluene).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.6 mg
Type
reactant
Reaction Step Two
Quantity
20.5 mg
Type
reactant
Reaction Step Two
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Name

Synthesis routes and methods V

Procedure details

Using the procedure of Hershberg, et al JACS 73, 5073 (1951), 4 can be prepared. More specifically, selective hydrogenation of 17αethinyl-5-androsten-17β-ol (1) in pyridine with 5% palladium on Calcium Carbonate affords the vinyl carbinol (2) in high yield. Reduction of 2 in ethanol with 5% palladium on carbon gives the ethyl carbinol 3 without reducing the 5, 6-double bond. Alternatively, 3 can be prepared directly from 1 using H2 /Pd/C. Exhaustive Catalytic hydrogenation of 3 in ethanol with 5% Pd on C gives the fully saturated pregnanol, 4
Name
H2 Pd/C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl carbinol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
5%
Customer
Q & A

Q1: Why is palladium considered a versatile catalyst?

A1: this compound exhibits exceptional catalytic activity in numerous organic reactions, including carbon-carbon bond formation, oxidation, and hydrogenation. [, , , , ] This versatility stems from its ability to readily switch between oxidation states (Pd(0) and Pd(II)) and form stable complexes with various ligands, facilitating reaction intermediates.

Q2: How does this compound contribute to greener chemical synthesis?

A2: this compound catalysts enable the development of more sustainable synthetic routes. For example, this compound-catalyzed reactions can utilize milder reaction conditions, employ less toxic reagents, and generate less waste compared to traditional methods. [, , ] One example is the use of oxygen as an environmentally benign oxidant in this compound-catalyzed oxidative coupling reactions. []

Q3: Can you provide specific examples of this compound-catalyzed reactions relevant to organic synthesis?

A3: Certainly! this compound is widely employed in reactions like the Suzuki-Miyaura coupling, Heck reaction, Sonogashira coupling, and Buchwald-Hartwig amination. [, , , , ] These reactions are cornerstones in constructing complex molecules, particularly in the pharmaceutical industry for drug development.

Q4: What are the advantages of using this compound catalysts in the synthesis of pharmaceuticals?

A4: this compound catalysis offers several advantages in this field, including:

  • High selectivity: this compound catalysts often exhibit excellent chemo-, regio-, and stereoselectivity, leading to the desired product with high purity. [, , ] This selectivity is crucial in pharmaceutical synthesis where even minor impurities can be detrimental.
  • Mild reaction conditions: this compound-catalyzed reactions often proceed under relatively mild conditions, minimizing the decomposition of sensitive pharmaceutical intermediates. [, ]
  • Tolerance to functional groups: this compound catalysts are compatible with a wide range of functional groups, enabling the synthesis of complex molecules with diverse functionalities. []

Q5: How can this compound catalysts be applied to address environmental concerns?

A5: this compound catalysts are instrumental in developing sustainable technologies such as:

  • Catalytic converters: this compound is a key component in automotive catalytic converters, facilitating the conversion of harmful exhaust gases (CO, NOx, hydrocarbons) into less harmful substances (CO2, N2, H2O). []
  • Water purification: this compound-based catalysts can be used for the degradation of pollutants in water, such as nitrates. []

Q6: What challenges are associated with using this compound catalysts, and how are researchers addressing them?

A6: One challenge is the potential leaching of this compound into the reaction product, especially in pharmaceutical applications where strict limits on heavy metal impurities exist. [] Researchers are developing strategies for efficient this compound removal and exploring alternative catalytic systems. [, ] Another challenge is the cost of this compound. To address this, researchers are focusing on developing highly active catalysts that require lower this compound loadings and exhibit improved reusability. []

Q7: How does the support material influence the activity of this compound catalysts?

A7: The choice of support material significantly impacts the activity, selectivity, and stability of this compound catalysts. [, , ] For example, carbon nanofibers with different structures can drastically affect the performance of this compound catalysts in the synthesis of dimethyl oxalate. []

Q8: How stable are this compound catalysts under different reaction conditions?

A8: The stability of this compound catalysts varies depending on the reaction conditions, ligands, and support materials used. [, , ] Some this compound catalysts deactivate over time due to factors like metal leaching, nanoparticle aggregation, or ligand degradation. Researchers are actively developing more robust and reusable this compound catalysts. [, ]

Q9: Are there any specific examples of this compound complexes exhibiting enhanced stability under challenging conditions?

A9: Yes, research has shown that bulky α-hydroxyimine this compound complexes demonstrate excellent stability and activity in direct arylation reactions under aerobic conditions, even with low this compound loading. []

Q10: How is the structure of this compound complexes characterized?

A10: Various techniques are used to characterize this compound complexes, including:

  • Spectroscopy: NMR (1H, 13C, 31P, 125Te), IR, UV-Vis, and XPS provide information about the coordination environment, bonding modes, and electronic structure. [, , , , , , ]
  • X-ray crystallography: This technique offers detailed structural information of crystalline this compound complexes, revealing bond lengths, angles, and overall geometry. [, , , , , ]
  • Mass spectrometry: This method helps determine the molecular weight and fragmentation patterns of this compound complexes, aiding in identifying reaction intermediates and products. [, , , ]

Q11: How is computational chemistry employed in this compound research?

A11: Computational methods, such as density functional theory (DFT), are invaluable for:

  • Mechanistic studies: Simulations can elucidate reaction pathways, identify key intermediates, and provide insights into the factors governing reactivity and selectivity. [, , , ]
  • Catalyst design: Computational screening and rational design strategies based on structure-activity relationships help develop more efficient and selective this compound catalysts. [, , ]
  • Property prediction: DFT calculations can predict various properties of this compound complexes, such as electronic structure, optical properties, and catalytic activity, guiding experimental efforts. [, ]

Q12: How does modifying the ligands around this compound affect its catalytic properties?

A12: Ligand modification significantly impacts the steric and electronic properties of this compound complexes, directly influencing their activity, selectivity, and stability. [, , , , , , ] For instance, bulky ligands can enhance catalyst stability by preventing aggregation, while electron-rich ligands can promote oxidative addition steps.

Q13: Are there specific examples of how ligand modification led to improved catalytic performance?

A13: Yes, research has shown that incorporating bulky substituents in α-hydroxyimine this compound complexes enhanced their catalytic activity in direct arylation reactions. [] In another study, the introduction of boron into this compound thin films led to a significant enhancement of the spin Hall angle, a crucial property for spintronic applications. []

Q14: What are some other notable applications of this compound outside of catalysis?

A14: this compound finds use in various fields beyond catalysis, including:

  • Electronics: this compound is employed in multilayer ceramic capacitors, a crucial component in electronic circuits. []
  • Hydrogen storage: this compound can absorb large quantities of hydrogen, making it a potential material for hydrogen storage applications. []

Q15: What are the environmental concerns related to this compound?

A15: Although not as widely studied as other heavy metals, the increasing use of this compound, especially in catalytic converters, raises concerns about its release into the environment. [, , ]

Q16: How can the environmental impact of this compound be minimized?

A16: Several strategies can mitigate the environmental impact of this compound, including:

  • Recycling: Developing efficient methods to recover and recycle this compound from spent catalysts and electronic waste is crucial. []
  • Developing greener synthetic methods: Utilizing this compound catalysts in reactions that minimize waste generation and employ less toxic reagents is essential. [, ]
  • Exploring alternative materials: Investigating less toxic and more abundant alternatives to this compound for specific applications is an active area of research. []

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